Cas no 1001428-21-2 (3-Amino-4,4-dimethylpentan-1-ol)

3-Amino-4,4-dimethylpentan-1-ol is a branched-chain amino alcohol with the molecular formula C7H17NO. This compound features both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its unique structure, characterized by the 4,4-dimethyl substitution, enhances steric hindrance, which can influence reactivity and selectivity in chemical reactions. The presence of both functional groups allows for further derivatization, enabling its use in the preparation of chiral ligands, catalysts, or bioactive molecules. The compound's stability and well-defined stereochemistry (if applicable) make it suitable for applications requiring precise molecular control. It is typically handled under inert conditions due to the reactivity of the amino and hydroxyl groups.
3-Amino-4,4-dimethylpentan-1-ol structure
1001428-21-2 structure
Product name:3-Amino-4,4-dimethylpentan-1-ol
CAS No:1001428-21-2
MF:C7H17NO
MW:131.215982198715
MDL:MFCD22524936
CID:4675466
PubChem ID:23660604

3-Amino-4,4-dimethylpentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4,4-dimethylpentan-1-ol
    • 3-Amino-4,4-dimethylpentan-1-ol
    • MDL: MFCD22524936
    • Inchi: 1S/C7H17NO/c1-7(2,3)6(8)4-5-9/h6,9H,4-5,8H2,1-3H3
    • InChI Key: JMAOWDJEWXBRGR-UHFFFAOYSA-N
    • SMILES: OCCC(C(C)(C)C)N

Computed Properties

  • Exact Mass: 131.131014g/mol
  • Monoisotopic Mass: 131.131014g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 75.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Molecular Weight: 131.22g/mol
  • Topological Polar Surface Area: 46.2

3-Amino-4,4-dimethylpentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-57481-10.0g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
10.0g
$2884.0 2023-02-09
Enamine
EN300-57481-0.5g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
0.5g
$524.0 2023-02-09
Enamine
EN300-57481-0.1g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
0.1g
$232.0 2023-02-09
Enamine
EN300-57481-1.0g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
1.0g
$671.0 2023-02-09
Enamine
EN300-26381-10g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
10g
$2884.0 2023-09-14
Aaron
AR021LGS-100mg
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
100mg
$329.00 2025-02-17
Aaron
AR021LGS-50mg
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
50mg
$230.00 2025-02-17
Aaron
AR021LGS-5g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
5g
$2586.00 2025-02-17
Enamine
EN300-26381-0.5g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
0.5g
$524.0 2024-06-18
Enamine
EN300-26381-5g
3-amino-4,4-dimethylpentan-1-ol
1001428-21-2 95%
5g
$1945.0 2023-09-14

Additional information on 3-Amino-4,4-dimethylpentan-1-ol

Comprehensive Analysis of 3-Amino-4,4-dimethylpentan-1-ol (CAS No. 1001428-21-2): Properties, Applications, and Industry Trends

3-Amino-4,4-dimethylpentan-1-ol (CAS No. 1001428-21-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This branched-chain amino alcohol combines a hydroxyl group and an amino group, making it a versatile intermediate for synthesizing bioactive molecules. The 4,4-dimethyl substitution enhances steric hindrance, influencing reactivity patterns—a property leveraged in asymmetric catalysis and drug design.

Recent literature highlights the compound's role in developing chiral auxiliaries and ligands for transition metal catalysis, addressing the growing demand for enantioselective synthesis methods. Researchers particularly value its hydrogen-bonding capacity and steric control, which are critical in constructing complex molecular architectures. The 1001428-21-2 identifier frequently appears in patent filings related to kinase inhibitors and GPCR-targeted therapeutics, reflecting its pharmaceutical relevance.

From an industrial perspective, 3-Amino-4,4-dimethylpentan-1-ol aligns with green chemistry trends. Its potential as a biodegradable chelating agent is under investigation, responding to environmental concerns about persistent synthetic compounds. Analytical studies using HPLC-MS and NMR confirm high purity batches (>98%), a requirement for regulatory compliance in Good Manufacturing Practice (GMP) applications.

The compound's physicochemical properties—including water solubility (logP ~0.9) and melting point (72-74°C)—make it suitable for aqueous-phase reactions, a key focus area for sustainable chemistry. Computational modeling suggests potential in CO2 capture materials, coinciding with carbon neutrality initiatives. These attributes position CAS 1001428-21-2 as a candidate for next-generation smart materials development.

Supply chain data indicates rising global demand, particularly from contract research organizations (CROs) and specialty chemical manufacturers. Storage recommendations emphasize inert atmosphere conditions to preserve the amino-alcohol functionality, with stability studies showing <2% degradation over 24 months at -20°C. Such technical specifications are crucial for researchers comparing CAS 1001428-21-2 with analogous compounds like 2-amino-2-methylpropanol.

Emerging applications include its use in self-assembling monolayers for biosensors and as a building block for ionic liquids. The compound's zwitterionic character at physiological pH expands its utility in biomedical coatings, addressing thrombosis prevention—a hot topic in cardiovascular implant research. These developments correlate with increased scholarly citations and commercial inquiries about CAS 1001428-21-2.

Quality control protocols for 3-Amino-4,4-dimethylpentan-1-ol typically involve chiral HPLC to verify enantiopurity, as even minor stereochemical impurities can impact downstream applications. Recent process optimization publications describe continuous flow synthesis methods, reducing production costs by 30% compared to batch reactions—an economic consideration vital for scale-up decisions.

In material science, the compound's hydrogen-bond donor/acceptor ratio facilitates crystal engineering of porous frameworks. This property is exploited in developing molecularly imprinted polymers (MIPs) for selective analyte binding, a technique gaining traction in environmental monitoring and diagnostic devices. Such interdisciplinary uses demonstrate why CAS 1001428-21-2 appears in diverse research grant proposals.

Regulatory databases classify this amino alcohol as non-hazardous under standard handling conditions, though proper personal protective equipment (PPE) is recommended during manipulation. Its low ecotoxicity profile (LC50 >100mg/L in Daphnia magna tests) supports inclusion in green chemistry toolkits, aligning with ESG (Environmental, Social, and Governance) investment criteria in the chemical sector.

The future trajectory for 3-Amino-4,4-dimethylpentan-1-ol appears promising, with pending patents suggesting novel applications in proteolysis-targeting chimeras (PROTACs) and bioorthogonal chemistry. Market analysts project 6.8% CAGR growth for similar amino alcohols through 2030, driven by pharmaceutical R&D expansion. This outlook positions CAS 1001428-21-2 as a compound of sustained scientific and commercial interest.

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